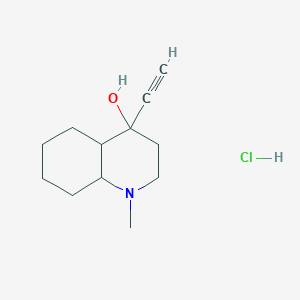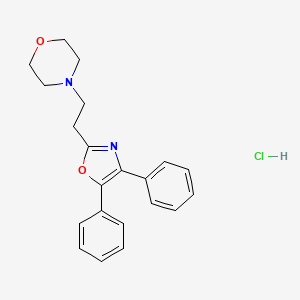
N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide is a chemical compound that belongs to the class of nitrofuran derivatives. These compounds are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . The presence of the nitrofuran moiety in the structure contributes to its reactivity and biological activity .
Vorbereitungsmethoden
The synthesis of N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide involves several steps. One common method includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to further reactions to introduce the sulfonyl and acetamide groups . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperatures .
Analyse Chemischer Reaktionen
N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Common reagents used in these reactions include nitric acid for nitration, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide involves its interaction with cellular components. The nitrofuran moiety is known to undergo reduction within cells, leading to the formation of reactive intermediates that can damage DNA and other cellular structures . This results in the inhibition of bacterial growth and the induction of cell death in cancer cells . The compound’s molecular targets include enzymes involved in DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide can be compared with other nitrofuran derivatives, such as:
Nitrofurantoin: Used primarily for urinary tract infections.
Nitrofurazone: Used for topical infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and reactivity compared to other nitrofuran derivatives .
Eigenschaften
Molekularformel |
C18H13N3O9S |
|---|---|
Molekulargewicht |
447.4 g/mol |
IUPAC-Name |
N-[4-[(E)-1,2-bis(5-nitrofuran-2-yl)ethenyl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C18H13N3O9S/c1-11(22)19-12-2-5-14(6-3-12)31(27,28)16(15-7-9-18(30-15)21(25)26)10-13-4-8-17(29-13)20(23)24/h2-10H,1H3,(H,19,22)/b16-10+ |
InChI-Schlüssel |
UNJZPYXINYGDIV-MHWRWJLKSA-N |
Isomerische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(O2)[N+](=O)[O-])/C3=CC=C(O3)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



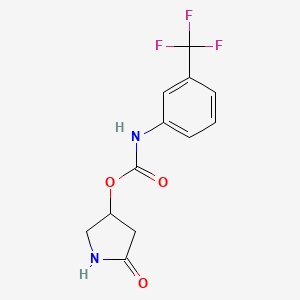
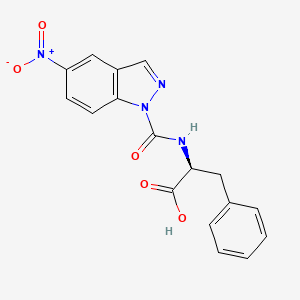
![Imidazo[1,2-A]pyrrolo[3,2-D]imidazole](/img/structure/B12897742.png)
![1,11-Dichloro-5,7-dioxo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-6(7H)-carboxamide](/img/structure/B12897750.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylaminomethylamino)pyrimidin-2-one](/img/structure/B12897769.png)
![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(dihexylamino)ethanol](/img/structure/B12897772.png)
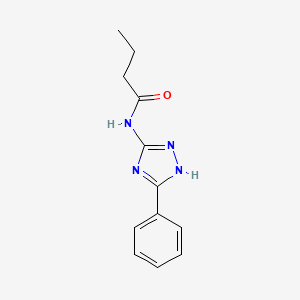
![Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12897780.png)
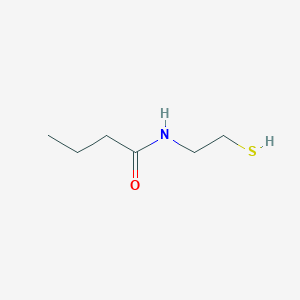

![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12897798.png)
